

Biosynthesis of (-)-Stylophine in Chelidonium majus: A Technical Guide

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Compound of Interest

Compound Name: (-)-Stylophine

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Abstract

(-)-Stylophine is a key protoberberine alkaloid biosynthesized in *Chelidonium majus* (greater celandine) and serves as a crucial intermediate in the formation of other medicinally important benzyloquinoline alkaloids, such as sanguinarine and chelidonine. Understanding the intricacies of its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides an in-depth overview of the biosynthesis of **(-)-stylophine** in *C. majus*, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it outlines comprehensive experimental protocols for the characterization of the enzymes involved and the quantification of metabolites and gene expression.

The Biosynthetic Pathway of (-)-Stylophine

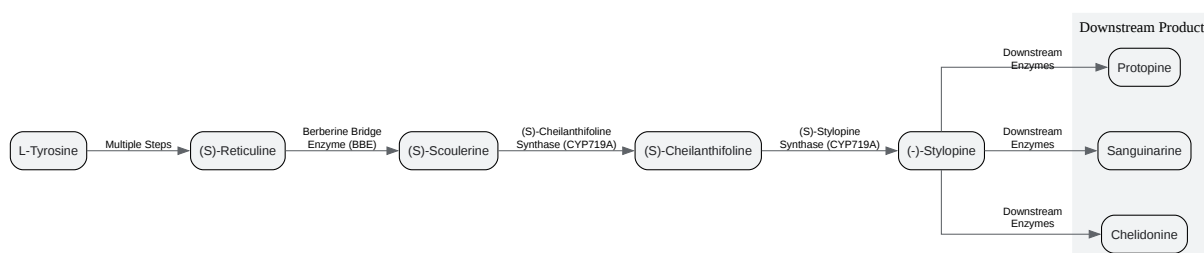
The biosynthesis of **(-)-stylophine** in *Chelidonium majus* originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the characteristic protoberberine scaffold. The core pathway leading to **(-)-stylophine** involves the conversion of (S)-reticuline, a central intermediate in benzyloquinoline alkaloid biosynthesis.

The key steps are as follows:

- (S)-Reticuline to (S)-Scoulerine: (S)-reticuline undergoes an intramolecular C-C phenol coupling reaction, catalyzed by the berberine bridge enzyme (BBE), to form (S)-scoulerine. This reaction establishes the protoberberine skeleton.
- (S)-Scoulerine to (S)-Cheilanthifoline: (S)-scoulerine is then converted to (S)-cheilanthifoline by (S)-cheilanthifoline synthase, a cytochrome P450-dependent monooxygenase (CYP719A family). This enzyme catalyzes the formation of the first methylenedioxy bridge.
- (S)-Cheilanthifoline to **(-)-Stylopine**: The final step is the conversion of (S)-cheilanthifoline to **(-)-stylopine**, which is catalyzed by (S)-stylopine synthase, another cytochrome P450-dependent monooxygenase (CYP719A family). This enzyme is responsible for forming the second methylenedioxy bridge.

(-)-Stylopine then serves as a precursor for the biosynthesis of other important alkaloids, including protopine, sanguinarine, and chelidonine.

Pathway Visualization



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Caption: Biosynthetic pathway of **(-)-stylopine** from L-tyrosine in Chelidonium majus.

Quantitative Data

The concentration of **(-)-stylopine** and other related alkaloids in *Chelidonium majus* can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize available quantitative data from various studies.

Table 1: Concentration of **(-)-Stylopine** and Precursors in *Chelidonium majus*

| Compound | Plant Part | Concentration (mg/100g dry extract) | Analytical Method | Reference |
|---------------|--------------|-------------------------------------|-------------------|-----------|
| (-)-Stylopine | Aerial Parts | 0.154 | Not Specified | [1] |

Table 2: Concentration of Major Alkaloids in Different Parts of *Chelidonium majus*

| Alkaloid | Plant Part | Concentration (% of dry mass) | Reference |
|-----------------|-----------------|-------------------------------|-----------|
| Total Alkaloids | Aerial Parts | 0.27 - 2.25 | [2] |
| Total Alkaloids | Roots | 3 - 4 | [2] |
| Chelidonine | Aerial Parts | trace - 0.3 | [3] |
| Coptisine | Fruits and Herb | Major protoberberine | [3] |
| Sanguinarine | Roots | Predominant | [4] |
| Chelerythrine | Roots | Predominant | [4] |
| Protopine | Whole Plant | Widely distributed | [3] |

Table 3: Alkaloid Content in Wild vs. Cultivated *Chelidonium majus* (Aerial Parts)

| Alkaloid | Wild ($\mu\text{g/g}$ dry material) | Cultivated ($\mu\text{g/g}$ dry material) | Reference |
|---------------|--------------------------------------|--|-----------|
| Sanguinarine | 1.9 ± 2.1 | 12.8 ± 3.6 | [5] |
| Chelerythrine | 3.5 ± 1.3 | 17.5 ± 8.5 | [5] |
| Chelidonine | 63.6 ± 35.4 | 252.2 ± 133.2 | [5] |

Note: Direct comparisons between studies should be made with caution due to variations in extraction methods, analytical techniques, and plant material.

Enzyme Kinetics:

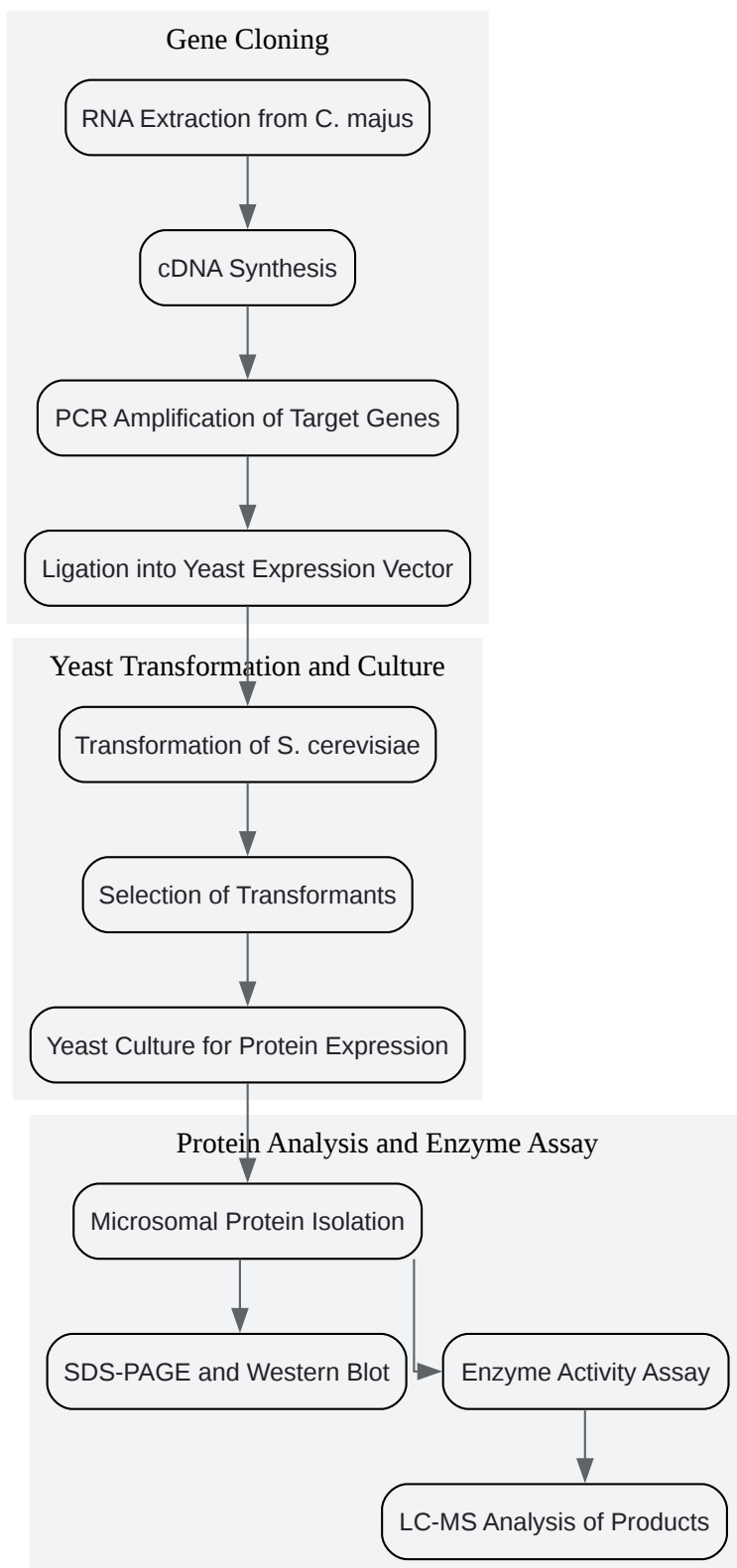
As of the latest available data, specific Michaelis-Menten constants (K_m and V_{max}) for (S)-cheilanthifoline synthase and (S)-stylophine synthase from *Chelidonium majus* have not been extensively reported in publicly accessible literature. However, the general principles of Michaelis-Menten kinetics apply to these enzymes. Determining these parameters would be a critical step in fully characterizing the pathway and for developing accurate models for metabolic engineering.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the (-)-**stylophine** biosynthesis pathway.

Heterologous Expression and Functional Characterization of Pathway Enzymes

This protocol describes the expression of (S)-cheilanthifoline synthase and (S)-stylophine synthase in *Saccharomyces cerevisiae* for functional characterization.



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